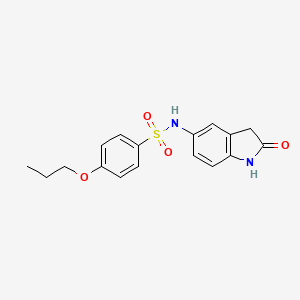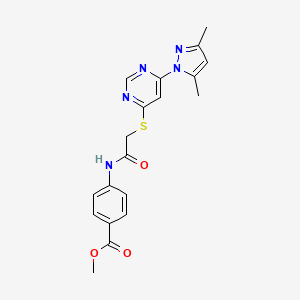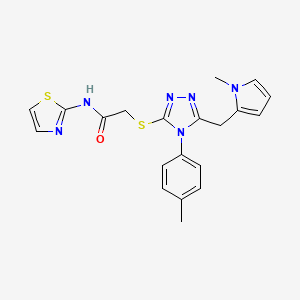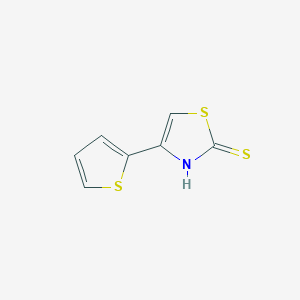![molecular formula C19H25N3OS B2744947 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide CAS No. 450340-13-3](/img/structure/B2744947.png)
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a phenylbutanamide moiety .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or through the reaction of an amine with a carboxylic acid or its derivatives .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The phenylbutanamide moiety is a common functional group in medicinal chemistry, with potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the amide group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, and the amide group can participate in hydrolysis and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Target-based Design and Biological Activity
A series of new pyrazole amide derivatives have been designed and synthesized, demonstrating promising insecticidal activity against agricultural pests such as Helicoverpa armigera. Molecular docking results indicated that these compounds bind effectively to target receptors, suggesting their potential as pest control agents (Xi-le Deng et al., 2016).
Synthesis and Pharmacological Activity
Further research into pyrazole derivatives has led to the development of potent angiotensin II receptor antagonists. This work highlights the versatility of pyrazole compounds in addressing cardiovascular diseases by modulating blood pressure levels in preclinical models (C. Almansa et al., 1997).
Antimicrobial Applications
New series of pyrazole and imidazole derivatives have shown effective antimicrobial properties. These findings suggest the potential use of such compounds in combating bacterial and fungal infections, contributing to the development of new antibiotics (A. Idhayadhulla et al., 2012).
Catalytic Activities and Polymerization
Magnesium and zinc complexes containing pyrazolyl–phenolate ligands have been investigated for their catalytic activities, particularly in the ring-opening polymerization of cyclic esters. This research opens pathways for the synthesis of biodegradable polymers using these metal complexes as catalysts (Chi‐Tien Chen et al., 2013).
Small Molecule Fixation
The use of bifunctional frustrated pyrazolylborane Lewis pairs for the fixation of small molecules like carbon dioxide highlights the potential of pyrazole derivatives in environmental and synthetic chemistry applications. Such compounds can facilitate the capture and conversion of CO2, contributing to greenhouse gas reduction efforts (Eileen Theuergarten et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-5-14(13-9-7-6-8-10-13)18(23)20-17-15-11-24-12-16(15)21-22(17)19(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUFZNIUXKXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2744868.png)

![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2744870.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)

![1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2744876.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)
![N-(4-ethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2744881.png)
![Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2744886.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2744887.png)
